molecular formula C12H15ClO2 B14228278 (4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane CAS No. 501012-71-1

(4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane

Katalognummer: B14228278
CAS-Nummer: 501012-71-1
Molekulargewicht: 226.70 g/mol
InChI-Schlüssel: YONFFTSRYARUDI-QWRGUYRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane is a chiral organic compound that belongs to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The presence of a chloromethyl group and a phenyl group makes this compound particularly interesting for various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane typically involves the reaction of a suitable precursor with chloromethylating agents under controlled conditions. Common precursors include 2,2-dimethyl-1,3-dioxolane derivatives, which can be reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the phenyl group can lead to the formation of cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted dioxolanes.

    Oxidation: Formation of dioxolane aldehydes or acids.

    Reduction: Formation of reduced phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology and Medicine

In biology and medicine, this compound can be used in the development of pharmaceuticals, particularly those requiring chiral purity. It may also serve as a building block for the synthesis of biologically active compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and resins with specific properties.

Wirkmechanismus

The mechanism by which (4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane exerts its effects depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4R,5S)-4-(bromomethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane
  • (4R,5S)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane
  • (4R,5S)-4-(methoxymethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane

Uniqueness

Compared to its analogs, (4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other substituents.

Eigenschaften

CAS-Nummer

501012-71-1

Molekularformel

C12H15ClO2

Molekulargewicht

226.70 g/mol

IUPAC-Name

(4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane

InChI

InChI=1S/C12H15ClO2/c1-12(2)14-10(8-13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3/t10-,11-/m0/s1

InChI-Schlüssel

YONFFTSRYARUDI-QWRGUYRKSA-N

Isomerische SMILES

CC1(O[C@H]([C@@H](O1)C2=CC=CC=C2)CCl)C

Kanonische SMILES

CC1(OC(C(O1)C2=CC=CC=C2)CCl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.